(R)-1-(4-Trifluoromethylphenyl)-1-propanol
Overview
Description
®-1-(4-Trifluoromethylphenyl)-1-propanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanol moiety
Scientific Research Applications
®-1-(4-Trifluoromethylphenyl)-1-propanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Future Directions
Mechanism of Action
Target of Action
Trifluoromethyl compounds are known to interact with a variety of biological targets due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .
Mode of Action
Trifluoromethyl phenyl sulfone, a related compound, has been reported to form electron donor–acceptor (eda) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (set) reaction under visible light irradiation . This suggests that ®-1-(4-Trifluoromethylphenyl)-1-propanol may also interact with its targets in a similar manner.
Biochemical Pathways
Trifluoromethyl compounds are known to be incorporated into various organic motifs, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
Fluorine compounds are known for their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties , which suggests that ®-1-(4-Trifluoromethylphenyl)-1-propanol may have similar characteristics.
Result of Action
The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth in the last decade, suggesting that it may have significant effects on molecular and cellular functions .
Action Environment
The stability of trifluoromethyl compounds in various environments suggests that they may be relatively stable under a range of conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Trifluoromethylphenyl)-1-propanol typically involves the use of trifluoromethylation reactions. One common method includes the reaction of 4-trifluoromethylbenzaldehyde with a suitable reducing agent to form the corresponding alcohol. Another approach involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation .
Industrial Production Methods
Industrial production of ®-1-(4-Trifluoromethylphenyl)-1-propanol often employs large-scale trifluoromethylation processes using specialized reagents and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Trifluoromethylphenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-trifluoromethylbenzaldehyde or 4-trifluoromethylacetophenone.
Reduction: Formation of 4-trifluoromethylphenylpropane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Comparison with Similar Compounds
Similar Compounds
- 4-Trifluoromethylphenylboronic acid
- Trifluoromethyl phenyl sulfone
- Trifluoromethyl ketones
Uniqueness
®-1-(4-Trifluoromethylphenyl)-1-propanol is unique due to its specific structural configuration and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
(1R)-1-[4-(trifluoromethyl)phenyl]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9,14H,2H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPWVWRWAPFFNC-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436537 | |
Record name | (R)-1-(4-Trifluoromethylphenyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112777-69-2 | |
Record name | (R)-1-(4-Trifluoromethylphenyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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